Bis-PEG21-PFP ester
Description
Bis-PEG21-PFP ester is a polyethylene glycol (PEG)-based bifunctional crosslinker featuring two PEG21 chains terminated with pentafluorophenyl (PFP) ester groups. Its molecular formula is C₅₈H₈₈F₁₀O₂₅, with a molecular weight of 1,375.29 g/mol and a purity of ≥97% . The PFP ester groups are highly reactive toward primary amines, enabling efficient conjugation with biomolecules (e.g., proteins, peptides) under mild conditions. This compound is widely used in bioconjugation, drug delivery, and hydrogel formation due to its water solubility, biocompatibility, and ability to reduce immunogenicity .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H88F10O25/c59-47-49(61)53(65)57(54(66)50(47)62)92-45(69)1-3-71-5-7-73-9-11-75-13-15-77-17-19-79-21-23-81-25-27-83-29-31-85-33-35-87-37-39-89-41-43-91-44-42-90-40-38-88-36-34-86-32-30-84-28-26-82-24-22-80-20-18-78-16-14-76-12-10-74-8-6-72-4-2-46(70)93-58-55(67)51(63)48(60)52(64)56(58)68/h1-44H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHJUNWWIXVCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H88F10O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bis-PEG21-PFP ester involves the reaction of polyethylene glycol with pentafluorophenyl esters. The process typically requires dissolving the polyethylene glycol in an organic solvent such as dimethylsulfoxide or dimethylformamide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at low temperatures to prevent hydrolysis and maintain its reactivity .
Chemical Reactions Analysis
Reaction Mechanism with Amines
Bis-PEG21-PFP ester reacts with primary and secondary amines via nucleophilic acyl substitution, forming stable amide bonds. The PFP ester groups act as activated leaving groups, enhancing reaction efficiency compared to traditional N-hydroxysuccinimide (NHS) esters .
Key steps :
-
Activation : PFP esters are dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to minimize hydrolysis .
-
Conjugation : Amine-containing substrates (e.g., proteins, peptides) react with the ester groups at pH 7.2–8.5, releasing pentafluorophenol (PFP) as a byproduct .
-
Quenching : Excess reagent is neutralized using Tris or glycine buffers .
Reaction Efficiency :
| Parameter | Value/Outcome | Source |
|---|---|---|
| Hydrolysis Rate (PFP) | 10–20% slower than NHS esters | |
| Optimal pH | 7.2–8.5 | |
| Temperature Range | 4°C–37°C |
Protein PEGylation
This compound is widely used to modify therapeutic proteins (e.g., antibodies, enzymes) to enhance stability and reduce immunogenicity.
Protocol for IgG PEGylation :
-
Preparation : Dissolve 2 mg IgG in 1 mL phosphate-buffered saline (PBS, pH 7.2).
-
Reagent Addition : Add 25 µL of this compound (1 mg dissolved in 75 µL DMF) to the IgG solution.
-
Incubation : React at 37°C for 30 minutes or 2 hours on ice.
-
Purification : Remove unreacted PEG via dialysis or gel filtration.
Outcomes :
Small Molecule Conjugation
This compound enables covalent attachment of small molecules (e.g., drugs, fluorescent tags) to PEG spacers for improved solubility and pharmacokinetics .
Example Protocol :
-
Dissolve amine-bearing small molecules in DMF.
-
Add 1.2–1.5 equivalents of this compound and 4–10 equivalents of diisopropylethylamine (DIPEA).
Efficiency :
Hydrolysis and Stability
While PFP esters are hydrolytically stable compared to NHS esters, hydrolysis remains a competing reaction:
Factors Influencing Hydrolysis :
Comparative Analysis with Shorter PEG Variants
| Property | This compound | Bis-PEG2-PFP Ester |
|---|---|---|
| Spacer Length | 78.7 Å | 16.5 Å |
| Solubility in Water | High | Moderate |
| Hydrolysis Half-Life | 4.5 hours (pH 7.4) | 2.1 hours (pH 7.4) |
| Applications | Drug delivery, hydrogels | Small molecule tagging |
Scientific Research Applications
Drug Delivery Systems
Bis-PEG21-PFP ester plays a crucial role in the formulation of drug delivery systems, particularly in the development of PEGylated bioconjugates. These conjugates enhance the pharmacokinetics, solubility, and stability of therapeutic proteins and peptides, allowing for improved therapeutic efficacy and reduced immunogenicity.
Targeted Nanoparticles
- Mechanism : The compound is used to modify the surface of nanoparticles, improving their stability and enabling targeted delivery to specific cells or tissues.
- Benefits : This targeted approach enhances drug accumulation in tumor sites through the enhanced permeability and retention (EPR) effect, which is particularly beneficial for cancer therapies.
Hydrogels
- Usage : this compound is also employed in the synthesis of hydrogels that can encapsulate drugs for controlled release.
- Advantages : These hydrogels can be designed to respond to specific physiological triggers (e.g., pH changes), allowing for localized and sustained drug release.
Bioconjugation Techniques
The versatility of this compound makes it an excellent reagent for bioconjugation, where it is used to link biomolecules such as antibodies, enzymes, and peptides.
Antibody-Drug Conjugates (ADCs)
- Functionality : It serves as a linker in ADCs, connecting cytotoxic drugs to monoclonal antibodies.
- Impact : This linkage allows for targeted delivery of drugs directly to cancer cells while minimizing systemic toxicity.
Surface Modification
- Application : this compound is utilized for the surface modification of medical devices and implants.
- Outcome : Such modifications improve biocompatibility and reduce adverse host responses, enhancing the longevity and effectiveness of implants.
Case Studies
Several studies illustrate the practical applications of this compound:
Study on PEGylated Antibodies
In a study published by AxisPharm, researchers demonstrated that PEGylation with this compound significantly improved the pharmacokinetic profile of therapeutic antibodies, leading to enhanced circulation time and reduced immunogenicity in animal models .
Development of pH-Responsive Drug Carriers
Research published in Nature explored the use of PEG-based micelles incorporating this compound for delivering anticancer drugs. The study highlighted how these micelles exhibited pH-sensitive drug release characteristics that improved targeting efficiency toward cancer stem cells .
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Drug Delivery Systems | Targeted nanoparticles, hydrogels | Enhanced stability, controlled release |
| Bioconjugation Techniques | Antibody-drug conjugates, surface modification | Improved targeting, reduced toxicity |
| Case Studies | PEGylated antibodies, pH-responsive carriers | Enhanced pharmacokinetics, effective targeting |
Mechanism of Action
The mechanism of action of Bis-PEG21-PFP ester involves the formation of stable amide bonds with primary and secondary amines. The pentafluorophenyl ester groups react with amine-containing molecules, facilitating efficient conjugation. This process enhances the pharmacokinetics, solubility, and stability of the conjugated molecules, making them suitable for various biomedical applications .
Comparison with Similar Compounds
Bis-PEG21-PFP ester belongs to a family of PEG-PFP esters with varying chain lengths and functional groups. Below is a systematic comparison:
Structural and Functional Differences
Table 1: Key Properties of Bis-PEGx-PFP Esters
| Compound | PEG Chain Length (x) | Molecular Weight (g/mol) | Reactive Group | Key Applications |
|---|---|---|---|---|
| Bis-PEG4-PFP ester | 4 | ~600 | PFP ester | Small-molecule conjugation |
| Bis-PEG7-PFP ester | 7 | ~900 | PFP ester | Peptide crosslinking |
| Bis-PEG13-PFP ester | 13 | ~1,200 | PFP ester | Antibody-drug conjugates (ADCs) |
| This compound | 21 | 1,375.29 | PFP ester | Hydrogels, protein stabilization |
| Bis-PEG25-TFP ester | 25 | ~1,500 | Tetrafluorophenyl (TFP) ester | High-precision bioconjugation |
Key Observations :
- PEG Chain Length : Longer PEG chains (e.g., PEG21) enhance solubility, reduce aggregation, and prolong circulation time in vivo compared to shorter chains (e.g., PEG4) .
- Reactivity : PFP esters are more reactive than NHS esters but less reactive than TFP esters. TFP esters (e.g., Bis-PEG25-TFP) offer faster conjugation kinetics but lower stability in aqueous solutions .
Performance in Bioconjugation
- Bis-PEG21-PFP vs. Bis-PEG4-PFP :
- Bis-PEG21-PFP vs. Maleimide-PEG8-PFP: Maleimide-functionalized PEG-PFP esters (e.g., Maleimide-NH-PEG8-CH₂CH₂COOPFP) target thiol groups (e.g., cysteine residues), enabling site-specific conjugation. Bis-PEG21-PFP is non-selective, reacting broadly with amines .
Commercial Availability and Suppliers
- This compound is supplied by Broadpharm (BP-21950), Xi’an Ruixi Biological Technology, and Shaanxi Xin Yan Bomei BioTech .
- Cost Variability : Longer PEG derivatives (e.g., PEG21) are typically more expensive due to complex synthesis and purification steps. For example, this compound costs ~30% more than Bis-PEG13-PFP ester .
Biological Activity
Bis-PEG21-PFP ester is a bifunctional polyethylene glycol (PEG) derivative characterized by its high hydrophilicity and biocompatibility. This compound features two activated pentafluorophenyl (PFP) ester groups at each end, which facilitate efficient conjugation with amine-containing molecules. It has gained significant attention in various biomedical applications, particularly in the synthesis of PEGylated bioconjugates, drug delivery systems, and surface modifications for medical devices.
The biological activity of this compound largely stems from its ability to enhance the pharmacokinetics, solubility, and stability of therapeutic proteins and peptides. The PFP ester groups allow for the formation of stable conjugates with various biomolecules, which can improve the delivery and efficacy of drugs. This compound is particularly useful in:
- Drug Delivery Systems : Enhancing controlled release mechanisms and reducing immunogenicity.
- Surface Modification : Improving biocompatibility and reducing host response in medical devices or implants.
Applications
- PEGylation : this compound is extensively used in the PEGylation of proteins and peptides, which prolongs their circulation time in the bloodstream and reduces renal clearance.
- Antibody-Drug Conjugates (ADCs) : It serves as a linker in ADCs, enabling targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity.
- Nanoparticle Formulations : The compound aids in the development of nanoparticles that can encapsulate drugs, providing a means for targeted therapy.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on PEGylated Enzymes : Research demonstrated that PEGylation using this compound significantly increased the stability and activity of enzymes used in therapeutic applications. The study reported enhanced enzyme half-life and reduced immunogenicity compared to non-PEGylated counterparts.
- Antibody Conjugation : A case study involving the use of this compound as a linker for ADCs showed improved therapeutic indices due to selective targeting of cancer cells while sparing healthy tissues. The study indicated that the conjugates exhibited enhanced cytotoxicity against tumor cells.
Comparative Efficacy
| Property | This compound | Other PEG Linkers |
|---|---|---|
| Hydrophilicity | High | Variable |
| Biocompatibility | Excellent | Moderate to Excellent |
| Stability | High | Moderate |
| Drug Release Rate | Controlled | Variable |
| Immunogenicity | Low | Moderate |
Research Findings
Recent research has focused on the versatility of this compound across various biological systems. Key findings include:
- Enhanced Drug Solubility : this compound has been shown to significantly increase the solubility of hydrophobic drugs, facilitating their administration and bioavailability.
- Controlled Release Profiles : Studies indicate that drug formulations utilizing this compound exhibit favorable controlled release profiles, which are crucial for maintaining therapeutic levels over extended periods.
Q & A
Basic: What analytical methods are recommended to assess the purity and structural integrity of Bis-PEG21-PFP ester?
To verify purity and structure, use reverse-phase HPLC (for quantifying impurities) and NMR spectroscopy (¹H and ¹³C for functional group validation). Mass spectrometry (e.g., MALDI-TOF) confirms molecular weight alignment with theoretical values (1375.29 g/mol). Cross-reference results with CAS-registered data and ensure batch consistency via triplicate measurements . For reproducibility, document solvent systems (e.g., acetonitrile/water gradients in HPLC) and calibration standards .
Basic: What are standard protocols for conjugating this compound to amine-containing biomolecules?
Optimize conjugation by:
- pH control : Use buffers like PBS (pH 7.4–8.5) to activate PFP esters while avoiding hydrolysis.
- Molar ratio titration : Start with a 1:3 (biomolecule:PEG) ratio, adjusting based on steric hindrance.
- Reaction monitoring : Track progress via UV-Vis (PFP release at 260 nm) or fluorophore-tagged PEGs. Quench excess reagent with glycine post-reaction .
Advanced: How can researchers investigate the crosslinking efficiency of this compound in heterogeneous biological systems?
Adopt a multi-method validation approach :
- Gel electrophoresis/SEC : Compare molecular weight shifts in crosslinked vs. uncrosslinked samples.
- Fluorescence resonance energy transfer (FRET) : Tag substrates with fluorophores to monitor proximity changes.
- Kinetic modeling : Use pseudo-first-order rate equations to quantify reaction efficiency under varying temperatures/pH. Address system heterogeneity by incorporating controls for non-specific binding .
Advanced: How should researchers resolve contradictory data on this compound’s hydrolytic stability across studies?
Apply systematic error analysis :
- Environmental variables : Compare buffer compositions (e.g., carbonate vs. phosphate), ionic strength, and storage conditions.
- Statistical reconciliation : Perform meta-analysis using tools like PRISMA to identify confounding factors (e.g., trace nucleophiles). Replicate disputed experiments with standardized protocols and report confidence intervals .
Advanced: How can the PICOT framework guide study design for this compound’s toxicity in vivo?
Structure the research question using PICOT :
- Population : Rodent models (e.g., Sprague-Dawley rats).
- Intervention : Dose-dependent exposure to PEG-PFP conjugates.
- Comparison : PEG-only controls.
- Outcome : Biomarkers of hepatorenal toxicity (e.g., ALT, BUN).
- Time : Acute (72 hrs) vs. chronic (4-week) exposure.
This clarifies variables, ensuring alignment with PFAS toxicity research priorities (e.g., bioaccumulation potential) .
Advanced: What strategies mitigate variability in this compound’s conjugation efficiency across cell lines?
- Pre-screen cell surface amines via fluorescamine assays.
- Modulate PEG spacer length (e.g., shorter PEGs for dense membrane proteins).
- Use blocking agents (e.g., BSA) to reduce non-specific binding. Validate with flow cytometry or confocal imaging .
Advanced: How do researchers assess the bioaccumulation potential of this compound degradation byproducts?
Leverage environmental fate models :
- LogP calculations : Predict hydrophobicity of PFAS fragments.
- In vitro assays : Use Caco-2 cell monolayers to simulate intestinal absorption.
- Mass balance studies : Track ¹⁴C-labeled PEG-PFP in aquatic models (e.g., zebrafish). Compare results to EPA PFAS bioaccumulation thresholds .
Advanced: What methodologies address reproducibility challenges in this compound applications?
- Open-data practices : Share raw HPLC/NMR files via repositories like Zenodo.
- Collaborative validation : Multi-lab studies using identical reagent batches.
- Pre-registration : Document protocols on platforms like OSF to reduce bias .
Advanced: How should contradictory findings about this compound’s immunogenicity be analyzed?
- Meta-regression : Stratify data by PEG molecular weight (e.g., 21-mer vs. shorter chains).
- In silico epitope mapping : Predict antibody-binding regions using tools like PEP-FOLD.
- Controlled immunization studies : Compare anti-PEG IgM/IgG titers in BALB/c mice .
Advanced: What frameworks prioritize research gaps in this compound’s environmental impact?
Adopt the FINER criteria :
- Feasible : Partner with wastewater treatment facilities for effluent sampling.
- Interesting : Investigate synergistic effects with co-pollutants (e.g., microplastics).
- Novel : Explore photocatalytic degradation using TiO₂ nanoparticles.
- Ethical : Align with EPA’s PFAS Strategic Roadmap for regulatory compliance.
- Relevant : Focus on freshwater ecosystems with high PFAS contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
